YM022 is a synthetic, chiral benzodiazepine derivative developed as a potent and highly selective antagonist of the cholecystokinin-B/gastrin receptor (CCK-BR). [, ] It plays a critical role in scientific research, specifically in understanding the physiological and pathophysiological roles of the CCK-BR in various systems and disease models. [, , ]
The synthesis of YM 022 involves several key steps that utilize standard organic chemistry techniques. The initial synthetic route was detailed by Semple et al. in 1996, where various analogues were explored to optimize biological activity. The general synthetic approach includes:
The synthetic yield and purity are critical parameters that influence the pharmacological evaluation of YM 022. In laboratory settings, the compound has been characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure.
YM 022 has a complex molecular structure characterized by specific functional groups that contribute to its receptor binding affinity. The molecular formula is , and it features:
The three-dimensional conformation of YM 022 allows it to fit into the binding pocket of the CCK-B receptor effectively, which is crucial for its antagonistic activity.
YM 022 participates in several chemical reactions relevant to its pharmacological profile:
The mechanism of action for YM 022 primarily involves antagonism at the CCK-B receptor. Upon administration:
Experimental data indicate that YM 022 does not interfere with other pathways such as those mediated by histamine or acetylcholine, highlighting its specificity.
The physical and chemical properties of YM 022 are essential for understanding its behavior in biological systems:
These properties are crucial for formulating effective drug delivery systems.
YM 022 has several scientific applications primarily centered around gastrointestinal pharmacology:
Ongoing research continues to explore additional therapeutic uses beyond gastrointestinal applications, including potential roles in cancer therapy due to its interactions with proteases like matrix metalloproteinase-9.
The quest for CCK receptor antagonists began with the isolation of asperlicin in 1985—the first natural non-peptide CCK₁ antagonist derived from Aspergillus alliaceus. This discovery spurred development of peptidomimetic and synthetic small molecules targeting CCK receptors [6]. Early peptide-based antagonists (e.g., CCK-4 derivatives) suffered from poor metabolic stability, low oral bioavailability, and inability to cross the blood-brain barrier, limiting their research and therapeutic utility [6]. The subsequent emergence of benzodiazepine-derived non-peptide antagonists (e.g., devazepide for CCK₁, L-365,260 for CCK₂) represented a significant advance. However, these early non-peptide tools exhibited inadequate receptor subtype selectivity or partial agonist activity under certain conditions [6] [8]. Within this landscape, the pharmacological profile of YM 022—marked by its high potency, full antagonism, and clean off-target profile—addressed critical gaps in the neurogastroenterology toolkit, particularly for studying gastrin-driven acid secretion, ECL cell function, and neuronal CCK signaling [1] [7] [8].
YM 022 emerged from systematic structure-activity relationship (SAR) studies focused on optimizing 1,4-benzodiazepin-2-one derivatives. Its core structure features a chiral (R)-configured benzodiazepine scaffold coupled with a 3-methylphenyl urea moiety, critical for its target affinity and selectivity profile [1] [4] [5]. Key pharmacological properties establishing its significance include:
Table 1: Comparative Affinity and Selectivity of YM 022 and Representative CCK₂ Antagonists
Compound | CCK₂ Kᵢ (nM) | CCK₁ Kᵢ (nM) | Selectivity Ratio (CCK₁/CCK₂) | Reference |
---|---|---|---|---|
YM 022 | 0.068 | 63 | 926 | [1] [7] |
L-365,260 | 2.1 | 1000 | 476 | [7] |
YF476 | 0.14 | >10,000 | >71,428 | [8] |
RP 73870 | 2.3 | 1800 | 783 | [8] |
YM 022 is classified as a "silent antagonist" (neutral antagonist), meaning it binds the CCK₂ receptor with high affinity but stabilizes an inactive conformation, preventing agonist-induced signaling without suppressing basal receptor activity. This contrasts with "inverse agonists," which actively suppress constitutive receptor signaling [1] [8]. Evidence supporting this mechanism includes:
Table 2: Inhibition of Gastrin-Stimulated Pancreastatin Secretion from Rat ECL Cells by CCK₂ Antagonists [8]
Antagonist | Chemical Class | IC₅₀ (nM) | Mechanism |
---|---|---|---|
YM 022 | Benzodiazepine derivative | 0.5 | Competitive, Silent Antagonist |
YF476 | Benzodiazepine derivative | 2.7 | Competitive, Silent Antagonist |
AG-041R | Ureidoindoline | 2.2 | Non-competitive? |
JB 93182 | Benzimidazole | 9.3 | Not fully characterized |
RP 73870 | Ureidoacetamide | 9.8 | Not fully characterized |
Devazepide (CCK₁) | Benzodiazepine | ~800 | Weak CCK₂ activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7